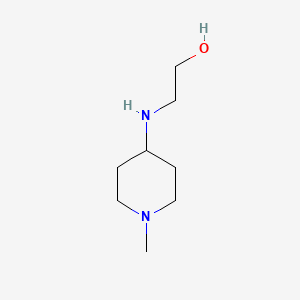

2-(1-Methyl-piperidin-4-ylamino)-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

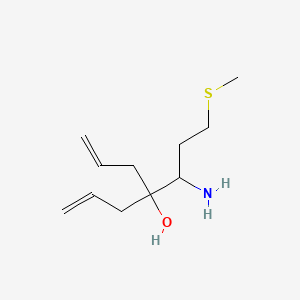

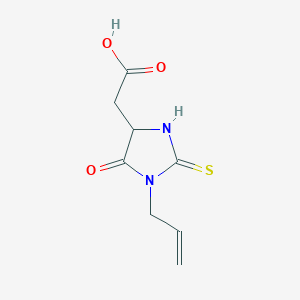

“2-(1-Methyl-piperidin-4-ylamino)-ethanol” is a chemical compound with the empirical formula C8H18N2O . It has a molecular weight of 158.24 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The InChI code for “2-(1-Methyl-piperidin-4-ylamino)-ethanol” is 1S/C8H18N2O/c1-10-5-2-8(3-6-10)9-4-7-11/h8-9,11H,2-7H2,1H3 . The canonical SMILES representation is CN1CCC(CC1)NCCO .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-Methyl-piperidin-4-ylamino)-ethanol” are influenced by its molecular structure. The compound has a molecular weight of 158.24 g/mol . It has a topological polar surface area of 35.5 Ų and a complexity of 100 .Scientific Research Applications

Synthesis of Piperidine Derivatives

2-(1-Methyl-piperidin-4-ylamino)-ethanol: is a valuable intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in medicinal chemistry, as they form the backbone of many pharmaceuticals. The compound can undergo reactions such as cyclization, hydrogenation, and amination to produce substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Pharmacological Applications

The piperidine moiety is a common feature in more than twenty classes of pharmaceuticals2-(1-Methyl-piperidin-4-ylamino)-ethanol can be used to create compounds with potential pharmacological applications, including the development of new drugs with piperidine structures that exhibit biological activity .

Drug Discovery and Lead Optimization

In drug discovery, 2-(1-Methyl-piperidin-4-ylamino)-ethanol can serve as a lead compound for the design of new therapeutic agents. Its structure allows for the introduction of halogen atoms, which can form halogen bonds with target proteins, enhancing the stability and efficacy of drug candidates .

Stabilization of Protein Structures

The compound’s ability to form halogen bonds makes it a candidate for stabilizing mutant proteins, such as the p53 tumor suppressor. By binding to specific sites on the protein, derivatives of 2-(1-Methyl-piperidin-4-ylamino)-ethanol can potentially rescue the function of mutated proteins .

Mechanism of Action

Target of Action

Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Mode of Action

It is known that piperidine derivatives can develop stable hydrophobic interactions with their targets . This interaction could potentially alter the function of the target, leading to changes at the cellular level.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities . The compound’s interaction with its target could potentially affect various biochemical pathways, leading to downstream effects.

Result of Action

It is known that piperidine derivatives can have various pharmacological activities . The effects of this compound would depend on its specific mode of action and the biochemical pathways it affects.

properties

IUPAC Name |

2-[(1-methylpiperidin-4-yl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-10-5-2-8(3-6-10)9-4-7-11/h8-9,11H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXBDJWQOVQCOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390050 |

Source

|

| Record name | 2-(1-Methyl-piperidin-4-ylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methyl-piperidin-4-ylamino)-ethanol | |

CAS RN |

942205-82-5 |

Source

|

| Record name | 2-(1-Methyl-piperidin-4-ylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)

![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)

![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)